REACTION_CXSMILES
|
[O:1]=[C:2]1[N:12]2[C:13]3[C:8]([CH2:9][CH:10]([NH:14]C(=O)OC(C)(C)C)[CH2:11]2)=[CH:7][CH:6]=[CH:5][C:4]=3[NH:3]1>Cl.CO>[NH2:14][CH:10]1[CH2:9][C:8]2[C:13]3=[C:4]([NH:3][C:2](=[O:1])[N:12]3[CH2:11]1)[CH:5]=[CH:6][CH:7]=2 |f:1.2|
|
Name
|
t-Butyl (1,2,5,6-tetrahydro-2-oxo-4H-imidazo(4,5,1-ij)quinolin-5-yl)carbamate
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=2C=CC=C3CC(CN1C23)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN2C3=C(C=CC=C3C1)NC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |